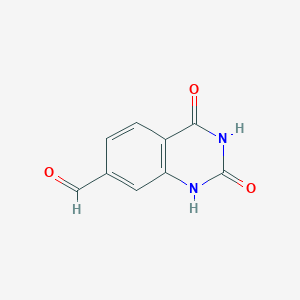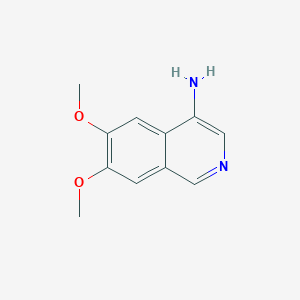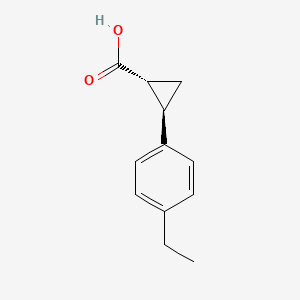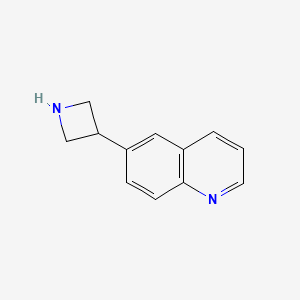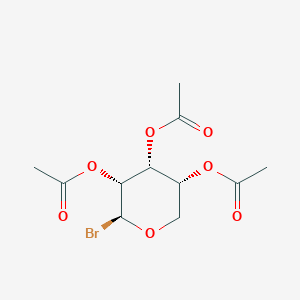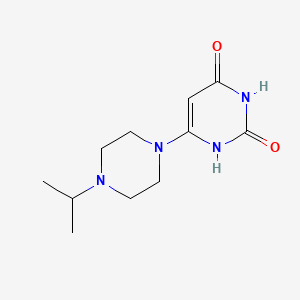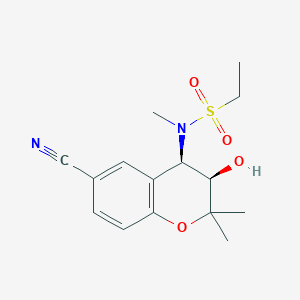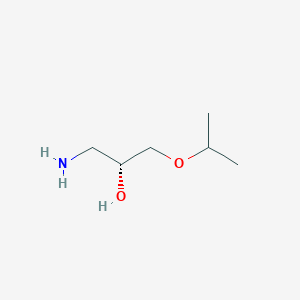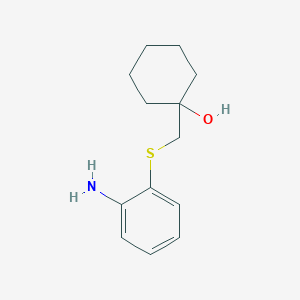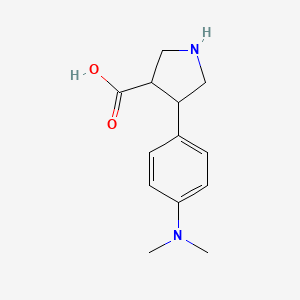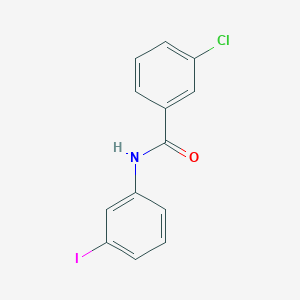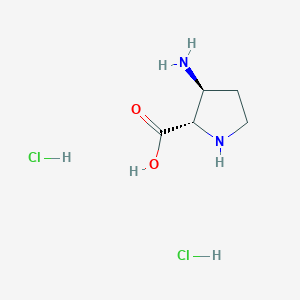
(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same enzymatic reduction method. The process is environmentally friendly, simple to operate, and suitable for industrial amplification due to its high substrate concentration, wide substrate universality, and high product yield .
化学反应分析
Types of Reactions
(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
(2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the design of novel pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
作用机制
The mechanism of action of (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, leading to inhibition or activation of biological pathways. This interaction can result in various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include (2S,3R)-3-alkyl- and alkenylglutamates, (2S,3S)-2,3-dihydro-3-hydroxyanthranilic acid, and other chiral amino acid derivatives .
Uniqueness
What sets (2S,3S)-3-Aminopyrrolidine-2-carboxylic acid dihydrochloride apart is its specific stereochemistry, which imparts unique biological and chemical properties
属性
分子式 |
C5H12Cl2N2O2 |
|---|---|
分子量 |
203.06 g/mol |
IUPAC 名称 |
(2S,3S)-3-aminopyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-3-1-2-7-4(3)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1 |
InChI 键 |
KERKSCUIJCZAMT-RGVONZFCSA-N |
手性 SMILES |
C1CN[C@@H]([C@H]1N)C(=O)O.Cl.Cl |
规范 SMILES |
C1CNC(C1N)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![N-(((1S,4S,6S)-4-((1H-Benzo[d]imidazol-2-yl)methyl)-6-isopropyl-3-methylcyclohex-2-en-1-yl)methyl)-2-methoxybenzamide](/img/structure/B13347216.png)
